REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[O:11])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH:12]1([NH2:15])[CH2:14][CH2:13]1>C(OC(C)C)(C)C>[CH:12]1([NH:15][C:10]([NH:9][C:4]2[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[CH:3]=2)=[O:11])[CH2:14][CH2:13]1
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Name
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|
Quantity
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14.7 g
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Type
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reactant
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Smiles
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CC=1C=C(C=C(C1)C)N=C=O
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Name
|
|
Quantity
|
5.7 g
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Type
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reactant
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Smiles
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C1(CC1)N
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)(C)OC(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The formed precipitate was removed by suction after an hour
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Type
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WASH
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Details
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was washed with a small amount of diisopropylene
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Type
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CUSTOM
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Details
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finally dried
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Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC(=O)NC1=CC(=CC(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |